Lysyl-valyl-leucyl-aspartic acid
Description
Significance of Short Peptides and Oligopeptides in Biological Systems Research
Short peptides and oligopeptides, chains typically consisting of two to twenty amino acids, are fundamental players in a vast array of biological processes. nih.gov They can function as signaling molecules, hormones, and neurotransmitters, rapidly transmitting information between cells to regulate physiological functions such as growth, differentiation, and immune responses. nih.govresearchgate.net Their relatively small size allows for quick synthesis and degradation, enabling rapid and precise control of cellular activities. nih.gov Bioactive peptides derived from food sources have also demonstrated effects on processes like lipid metabolism. fishersci.com The study of these molecules is essential for understanding cellular communication and for the development of novel therapeutics. researchgate.net
Overview of the Constituent Amino Acids: Lysine (B10760008), Valine, Leucine (B10760876), and Aspartic Acid in Peptide Chemistry
The properties of Lysyl-valyl-leucyl-aspartic acid are dictated by the unique characteristics of its four amino acid components.
Lysine (Lys): As a basic and positively charged amino acid, lysine's side chain is highly reactive and often participates in enzymatic reactions. nih.gov Its positive charge allows it to interact with negatively charged molecules like DNA. nih.gov The length of lysine's side chain is also crucial for its ability to form stabilizing ion-pairing interactions within proteins. mdpi.com
Valine (Val) and Leucine (Leu): Both valine and leucine are hydrophobic amino acids with branched-chain aliphatic side chains. nih.gov This hydrophobicity is critical for protein folding and stability, as these residues tend to be buried within the protein's interior, away from the aqueous environment. nih.gov They play a significant role in the formation and stabilization of protein secondary structures. nih.gov
Aspartic Acid (Asp): Aspartic acid is an acidic amino acid with a negatively charged side chain under physiological conditions. acs.org This charge allows it to participate in electrostatic interactions and the formation of salt bridges, which are important for protein structure and function. wiley-vch.de Aspartic acid residues are often found at the N-termini of alpha-helices and can play a role in peptide-protein interactions. acs.orgnih.gov
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property |
| Lysine | Lys | K | Basic, Positively Charged |
| Valine | Val | V | Nonpolar, Hydrophobic |
| Leucine | Leu | L | Nonpolar, Hydrophobic |
| Aspartic Acid | Asp | D | Acidic, Negatively Charged |
Historical Context of Tetrapeptide Studies in Academic Inquiry
The scientific exploration of peptides began over a century ago with Emil Fischer's synthesis of the first dipeptide, glycylglycine, in 1901. sigmaaldrich.com This foundational work laid the groundwork for understanding the peptide bond and the structure of proteins. sigmaaldrich.com The synthesis of the tetrapeptide L-leucyl-L-alanylglycyl-L-valine was a significant step in the development of solid-phase peptide synthesis, a method that revolutionized the field. rsc.org Over the decades, numerous tetrapeptides with diverse biological activities have been identified and synthesized. For example, tuftsin (B1682037) is a tetrapeptide involved in immune function, while other tetrapeptides have shown potential as enzyme inhibitors or in mimicking protein structures. researchgate.net The study of both linear and cyclic tetrapeptides continues to be an active area of research, with applications in drug design and the investigation of protein-protein interactions. researchgate.net
Detailed Research Findings
Further research into the specific functions of the KVLD tetrapeptide itself is warranted. Techniques such as mass spectrometry and NMR spectroscopy would be instrumental in characterizing its structure and potential interactions. nih.govnih.govnih.gov Studies on its cellular uptake and potential receptor binding would elucidate its biological relevance. nih.govnih.gov
Table 2: Investigational Approaches for Tetrapeptide Research
| Research Area | Techniques | Potential Insights |
| Structural Analysis | NMR Spectroscopy, X-ray Crystallography | 3D conformation, intramolecular interactions |
| Functional Assays | Enzyme Inhibition Assays, Receptor Binding Studies | Biological activity, molecular targets |
| Cellular Studies | Cell Uptake Assays, Proteomics | Mechanism of action, cellular pathways |
| Synthesis & Purification | Solid-Phase Peptide Synthesis, HPLC | Production of pure peptide for study |
Structure
2D Structure
Properties
CAS No. |
118850-74-1 |
|---|---|
Molecular Formula |
C21H39N5O7 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H39N5O7/c1-11(2)9-14(19(30)25-15(21(32)33)10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1 |
InChI Key |
OFHXPCLWHLXQHT-JKQORVJESA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KVLD |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KVLD Lys-Val-Leu-Asp lysyl-valyl-leucyl-aspartic acid |
Origin of Product |
United States |
Structural and Conformational Analyses of Lysyl Valyl Leucyl Aspartic Acid
Investigating Backbone and Side-Chain Dynamics in Lysyl-Valyl-Leucyl-Aspartic Acid
The biological function of a peptide is not solely determined by its static three-dimensional structure but also by its internal motions. Investigating the backbone and side-chain dynamics of this compound is crucial for a complete understanding of its conformational behavior. NMR spectroscopy and molecular dynamics (MD) simulations are the primary tools for probing these dynamics. acs.orgnih.gov
NMR relaxation experiments can provide quantitative information about the motional properties of both the peptide backbone and the side chains. nih.gov Parameters such as the 15N longitudinal (T1) and transverse (T2) relaxation times, and the {1H}-15N heteronuclear NOE, can be used to determine the order parameter (S²), which is a measure of the spatial restriction of bond vector motion. An S² value of 1 indicates a completely rigid bond, while a value of 0 signifies unrestricted motion. These measurements can reveal how the flexibility of the peptide backbone changes in response to factors like ligand binding or mutations. nih.gov
Similarly, the dynamics of side chains can be investigated by measuring the relaxation of deuterium (B1214612) (2H) in specifically labeled methyl groups (13CH2D). nih.gov This allows for the determination of side-chain order parameters, providing insights into their flexibility and conformational averaging. nih.gov Studies have shown that the dynamics of side chains can be perturbed by ligand binding and that there can be long-range correlations in the motions of different parts of the protein. nih.gov
MD simulations complement experimental data by providing a detailed, atomistic view of peptide dynamics. acs.org Simulations can reveal that backbone and side-chain conformational fluctuations are often not strongly correlated. acs.org Enhanced flexibility in side chains is often the result of transitions between different rotameric states, which can be facilitated by increased local backbone flexibility. acs.org The chemistry of the side chains themselves can also influence the behavior of the peptide, for example, by dictating favored sites for backbone fragmentation in mass spectrometry experiments. caltech.edu
Table 4: Amino Acids in this compound and their Side-Chain Properties
| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Type | Potential Role in Dynamics |
| Lysine (B10760008) | Lys | K | Basic (positively charged) | Electrostatic interactions, hydrogen bonding, high flexibility. khanacademy.orgsigmaaldrich.com |
| Valine | Val | V | Nonpolar, aliphatic | Hydrophobic interactions, steric hindrance affecting backbone flexibility. khanacademy.orgsigmaaldrich.com |
| Leucine (B10760876) | Leu | L | Nonpolar, aliphatic | Hydrophobic interactions, contributes to the hydrophobic core. khanacademy.orgsigmaaldrich.com |
| Aspartic Acid | Asp | D | Acidic (negatively charged) | Electrostatic interactions, hydrogen bonding, potential for salt bridge formation with lysine. khanacademy.orgsigmaaldrich.com |
Enzymatic Biotransformations and Metabolic Integration of Lysyl Valyl Leucyl Aspartic Acid
Hydrolytic Cleavage by Peptidases and Proteases
The breakdown of peptides like lysyl-valyl-leucyl-aspartic acid is a fundamental biological process carried out by a diverse group of enzymes known as peptidases and proteases. These enzymes catalyze the hydrolysis of peptide bonds, the linkages that join amino acids together. khanacademy.org The specificity of these enzymes, meaning their preference for cleaving at particular amino acid sequences, is crucial for their biological function.
Specificity Profiling of this compound as an Enzymatic Substrate
The susceptibility of the tetrapeptide this compound to enzymatic cleavage depends on the specific protease or peptidase involved. The amino acid sequence of the peptide, particularly the residues at and around the cleavage site (denoted as P4 to P4'), dictates the enzyme's recognition and catalytic efficiency. ucsf.edunih.gov
For instance, endopeptidases cleave within the peptide chain. The specificity of an endopeptidase for this compound would depend on its preference for the amino acids present. For example, an enzyme like Lys-C, which specifically cleaves at the C-terminal side of lysine (B10760008) residues, would be expected to hydrolyze the bond following the initial lysine. researchgate.net Conversely, an enzyme with a preference for hydrophobic residues like leucine (B10760876) or valine at the P1 position (the amino acid preceding the cleaved bond) might target the bond following leucine. ucsf.edu
Exopeptidases, on the other hand, cleave at the ends of a peptide chain. An aminopeptidase (B13392206) would sequentially remove amino acids from the N-terminus (lysine), while a carboxypeptidase would act on the C-terminus (aspartic acid). nih.gov
It is also important to note that non-enzymatic cleavage can occur, particularly C-terminal to aspartic acid residues, which can lead to the formation of a C-terminal Asp anhydride (B1165640) intermediate. This intermediate can then react with nucleophiles, such as the ε-amino group of a lysine residue, to form a covalent protein-protein crosslink. nih.gov
Influence of Constituent Amino Acid Residues on Enzyme Recognition and Catalysis
Lysine: As a basic amino acid with a positively charged side chain at physiological pH, lysine is a key recognition element for proteases like trypsin and Lys-C. researchgate.netijarsct.co.in These enzymes have a negatively charged pocket (the S1 pocket) that accommodates the positive charge of lysine, facilitating binding and subsequent cleavage.
Valine and Leucine: These are branched-chain amino acids (BCAAs) with hydrophobic side chains. annualreviews.org Their presence can influence the binding of the peptide to enzymes that have hydrophobic pockets in their active sites. The substrate preferences for some enzymes, like branched-chain amino acid transaminase (BCAT), are for isoleucine, followed by leucine and then valine. nih.gov
The interactions between the amino acid residues of the substrate and the amino acids in the enzyme's active site are critical for catalysis. These interactions, which can include hydrogen bonds, electrostatic interactions, and hydrophobic interactions, help to position the peptide bond correctly for hydrolysis. ijarsct.co.in The specific combination and sequence of lysine, valine, leucine, and aspartic acid in the tetrapeptide create a unique chemical entity that will be recognized and cleaved with varying efficiency by different proteases.
Biosynthesis and Intermediary Metabolism Involving Lysine, Valine, Leucine, and Aspartic Acid Pathways
The constituent amino acids of this compound are central players in fundamental metabolic pathways. Their synthesis and degradation are tightly regulated processes that are integrated with cellular energy and nitrogen metabolism.
Aspartate Family Pathway Interconnections in Amino Acid Biosynthesis
Aspartic acid is the precursor for the biosynthesis of several essential amino acids, including lysine, threonine, and methionine, in a metabolic route known as the aspartate family pathway. biocyclopedia.comnih.govacs.org This pathway is essential in plants and microorganisms but absent in animals, making these amino acids essential dietary components for humans. nih.govacs.org
The initial step in this pathway is the phosphorylation of aspartate by the enzyme aspartate kinase (AK) . wikipedia.orgrsc.org This is a critical regulatory point, with different isozymes of AK being subject to feedback inhibition by the end-product amino acids. wikipedia.orgwikipedia.org For example, in Escherichia coli, there are three distinct aspartate kinases, each inhibited by either lysine, threonine, or methionine. wikipedia.org In plants like Arabidopsis thaliana, some aspartate kinases are inhibited only by lysine, while others are synergistically inhibited by lysine and S-adenosyl-l-methionine (SAM). nih.gov
Following the action of aspartate kinase, the pathway branches to lead to the synthesis of the different amino acids. The branch leading to lysine synthesis involves the enzyme dihydrodipicolinate synthase (DHDPS) , which is another key regulatory point. wikipedia.orgnih.gov The synthesis of lysine from aspartate in plants and most bacteria proceeds through the diaminopimelate (DAP) pathway. researchgate.netnih.govyoutube.com
The aspartate family pathway is interconnected with other metabolic processes. For instance, threonine, another product of this pathway, can be metabolized to glycine (B1666218), which is involved in photorespiration in plants. nih.gov Furthermore, the pathway is linked to the tricarboxylic acid (TCA) cycle, as the initial precursor, aspartate, is derived from the TCA cycle intermediate oxaloacetate. youtube.comnih.gov
Table 1: Key Enzymes in the Aspartate Family Pathway
| Enzyme | Abbreviation | Function | Regulatory Features |
|---|---|---|---|
| Aspartate Kinase | AK | Catalyzes the first step, the phosphorylation of aspartate. wikipedia.orgrsc.org | Subject to feedback inhibition by lysine, threonine, and methionine. wikipedia.orgwikipedia.org |
| Aspartate-Semialdehyde Dehydrogenase | ASADH | Catalyzes the reduction of L-β-aspartyl phosphate (B84403) to L-aspartate-β-semialdehyde. acs.org | |
| Dihydrodipicolinate Synthase | DHDPS | A key enzyme in the lysine biosynthesis branch. wikipedia.orgnih.gov | Subject to feedback inhibition by lysine. |
| Homoserine Dehydrogenase | HDH | An enzyme in the branch leading to threonine and methionine. nih.gov |
Branched-Chain Amino Acid (Valine and Leucine) Metabolic Integration and Degradation Pathways
Valine and leucine, along with isoleucine, are classified as branched-chain amino acids (BCAAs). annualreviews.org The catabolism of all three BCAAs begins with two common enzymatic steps. The first step is a reversible transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT) , which transfers the amino group to α-ketoglutarate to form glutamate. nih.govyoutube.com This reaction produces the respective branched-chain α-keto acids (BCKAs). nih.gov
The second step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . nih.govwikipedia.org This is a key regulatory step in BCAA catabolism. youtube.com
After these initial common steps, the degradation pathways for valine and leucine diverge:
Leucine degradation ultimately yields acetyl-CoA and acetoacetate , making it a strictly ketogenic amino acid. nih.govnih.gov
Valine is broken down to propionyl-CoA , which can then be converted to succinyl-CoA, an intermediate of the TCA cycle. This makes valine a glucogenic amino acid. nih.govnyu.edu
The metabolism of BCAAs is significant in various tissues. While the liver has low BCAT activity, skeletal muscle, kidney, and other extrahepatic tissues are primary sites for the initial steps of BCAA catabolism. annualreviews.orgnih.govnyu.edu The products of BCAA degradation can then be used for energy production via the TCA cycle or for the synthesis of other molecules. nih.gov
Table 2: Initial Steps of Branched-Chain Amino Acid Catabolism
| Step | Enzyme | Reaction | Products |
|---|---|---|---|
| 1 | Branched-Chain Amino Acid Transaminase (BCAT) | Reversible transamination of BCAAs. nih.govyoutube.com | Branched-chain α-keto acids and glutamate. nih.gov |
| 2 | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Irreversible oxidative decarboxylation of BCKAs. nih.govwikipedia.org | Acyl-CoA derivatives. nih.gov |
Lysine Biosynthesis and Catabolism Pathways
As mentioned earlier, lysine is synthesized in plants and bacteria via the diaminopimelate (DAP) pathway , which is a branch of the aspartate family pathway. researchgate.netnih.govyoutube.com In contrast, fungi and some other eukaryotes utilize the α-aminoadipate (AAA) pathway for lysine biosynthesis. researchgate.netnih.gov
The catabolism of lysine in mammals primarily occurs in the liver through two main pathways: the saccharopine pathway and the pipecolate pathway . nih.govnih.gov
Saccharopine Pathway: This is the predominant pathway in most mammalian tissues. nih.gov The first step involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by lysine-α-ketoglutarate reductase . scielo.brresearchgate.net Saccharopine is then cleaved by saccharopine dehydrogenase to yield α-aminoadipate-semialdehyde and glutamate. scielo.brresearchgate.net The pathway eventually leads to the formation of acetyl-CoA . nih.gov
Pipecolate Pathway: This pathway is more prominent in the brain. nih.gov It involves the conversion of lysine to pipecolic acid. Both the saccharopine and pipecolate pathways converge at a later stage. nih.gov
The regulation of lysine levels is crucial, and the catabolic pathways play a significant role in maintaining homeostasis. scielo.brresearchgate.net
Table 3: Comparison of Lysine Catabolic Pathways in Mammals
| Pathway | Primary Location | Key Initial Enzyme(s) | Key Intermediate |
|---|---|---|---|
| Saccharopine Pathway | Most tissues, especially liver nih.govnih.gov | Lysine-α-ketoglutarate reductase, Saccharopine dehydrogenase scielo.brresearchgate.net | Saccharopine scielo.br |
| Pipecolate Pathway | Brain nih.gov | (Not fully elucidated) | Pipecolic acid nih.gov |
Aminoacyl-tRNA Synthetase Specificity and Fidelity in Relation to Constituent Amino Acids
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov The specificity and fidelity of the synthetases for lysine, valine, leucine, and aspartic acid are critical for the correct ribosomal synthesis of peptides like this compound.
Lysyl-tRNA synthetases (LysRS) are unique among aaRSs because they exist in two unrelated structural classes: Class I and Class II. nih.gov Most bacteria and all eukaryotes possess a Class II LysRS, while most archaea and some bacteria have a Class I enzyme. nih.gov Despite their structural differences, both classes are functionally equivalent, recognizing the same amino acid (lysine) and its cognate tRNA (tRNALys). nih.gov
Key recognition elements on tRNALys for both classes of LysRS are the anticodon loop and the discriminator base, which is the nucleotide at position 73 of the tRNA. pnas.orgnih.gov This demonstrates a functional convergence where two structurally different enzymes have evolved to recognize the same specific features on the tRNA molecule. nih.govnih.gov The recognition of the anticodon ensures that the correct tRNA is selected, while the discriminator base plays a role in the precise positioning of the tRNA's acceptor stem in the enzyme's active site for aminoacylation. nih.gov Some studies have shown that for Class I LysRS, the activation of lysine is dependent on the presence of tRNA, a characteristic not typically observed in Class II enzymes. pnas.org
Valyl-tRNA synthetase (ValRS) is a Class Ia enzyme responsible for attaching valine to tRNAVal. aars.onlinenih.gov Like other members of this subclass, which includes synthetases for other hydrophobic amino acids like leucine and isoleucine, ValRS possesses a characteristic Rossmann fold catalytic domain for binding ATP and the amino acid. aars.online It also features a separate editing or proofreading domain to correct errors. aars.onlineuniprot.org
ValRS must distinguish valine from structurally similar amino acids, particularly threonine. uniprot.orgnih.gov This is achieved through a "double-sieve" mechanism. The first sieve is the active site itself, which preferentially binds valine. nih.gov However, threonine can sometimes be mistakenly activated. If this occurs, the misacylated Thr-tRNAVal is translocated to a distinct editing site where it is hydrolyzed. uniprot.orgnih.gov This post-transfer editing is a crucial fidelity mechanism that is dependent on the tRNA molecule. nih.gov Recognition of the tRNAVal involves specific interactions with the anticodon, particularly bases A35 and C36, and the acceptor stem. nih.govresearchgate.net
Leucyl-tRNA synthetase (LeuRS), another Class Ia enzyme, attaches leucine to tRNALeu. nih.gov It shares structural and functional similarities with ValRS and Isoleucyl-tRNA synthetase (IleRS), including the challenge of discriminating between similar branched-chain amino acids. nih.gov To ensure high fidelity, LeuRS employs robust editing mechanisms. nih.gov
LeuRS utilizes both pre-transfer and post-transfer editing pathways. pnas.org Pre-transfer editing involves the hydrolysis of the misactivated aminoacyl-adenylate intermediate before it can be transferred to the tRNA. pnas.org Post-transfer editing occurs in a distinct domain known as the Connective Polypeptide 1 (CP1) domain, which is inserted into the catalytic Rossmann fold. nih.govnih.gov If a non-cognate amino acid like isoleucine or valine is mistakenly attached to tRNALeu, the 3' end of the mischarged tRNA moves from the active site to the CP1 editing site, where the incorrect amino acid is cleaved. nih.gov The CP1 domain acts as a "fine sieve" to remove amino acids that were not filtered out by the initial "coarse sieve" of the aminoacylation active site. nih.gov Some bacterial LeuRS enzymes also contain a unique leucine-specific domain (LS-domain) that is critical for the aminoacylation step but not directly for editing. nih.gov
Aspartyl-tRNA synthetase (AspRS) is a Class IIb enzyme that catalyzes the attachment of aspartic acid to tRNAAsp. aars.onlinenih.gov The specificity of AspRS is crucial for distinguishing aspartate from other acidic amino acids like glutamate. The active site of AspRS contains specific residues that form hydrogen bonds with the side chain of aspartate, ensuring correct substrate positioning. nih.govthebiogrid.org
Interestingly, AspRS exists in two forms based on its tRNA specificity: discriminating and non-discriminating. nih.govaars.online The discriminating AspRS, found in eukaryotes and some bacteria and archaea, exclusively charges tRNAAsp. aars.onlinepnas.org The non-discriminating AspRS (ND-AspRS), however, can charge both tRNAAsp and tRNAAsn with aspartate. nih.govaars.online In organisms with ND-AspRS, the resulting misacylated Asp-tRNAAsn is then converted to Asn-tRNAAsn by a separate enzyme, an amidotransferase. aars.online This represents an indirect pathway for producing Asn-tRNAAsn. aars.online The ability to switch between discriminating and non-discriminating forms can be attributed to subtle changes in amino acid residues within the enzyme's anticodon-binding domain. pnas.org
Table 1: Characteristics of Aminoacyl-tRNA Synthetases for Constituent Amino Acids
| Synthetase | Class | Key Recognition Features | Fidelity Mechanisms |
|---|---|---|---|
| LysRS | Class I & II | Anticodon, Discriminator Base (N73) | High substrate specificity |
| ValRS | Class Ia | Anticodon (A35, C36), Acceptor Stem | Post-transfer editing (double-sieve) |
| LeuRS | Class Ia | Anticodon, Acceptor Stem | Pre- and Post-transfer editing (CP1 domain) |
| AspRS | Class IIb | Anticodon, Specific active site residues | High substrate specificity; Discriminating vs. Non-discriminating forms |
Post-Translational and Non-Ribosomal Peptide Modification Enzymes Affecting this compound
While this compound is a simple tetrapeptide, its constituent amino acids can be substrates for various modifying enzymes in the context of larger, more complex peptides, particularly in the biosynthesis of natural products. These modifications can occur post-translationally on ribosomally synthesized peptides (RiPPs) or during synthesis by non-ribosomal peptide synthetases (NRPSs).
Post-Translational Modifications (PTMs) on RiPPs are diverse. nih.gov For instance, the serine and threonine residues in a peptide backbone can undergo dehydration and subsequent heterocyclization, modifications not directly applicable to this tetrapeptide's constituents. nih.gov However, the side chains of the amino acids present in this compound could theoretically be modified. For example, the ε-amino group of lysine is a common site for modifications such as acetylation, methylation, or ubiquitination, although these are typically seen in the context of larger protein regulation rather than small peptide biosynthesis.
Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzyme complexes that synthesize peptides without the use of a ribosome or mRNA template. nih.gov Each module is responsible for incorporating one specific amino acid into the growing peptide chain. An NRPS module typically consists of an adenylation (A) domain, a thiolation (T) domain, and a condensation (C) domain. nih.gov
The A-domain selects and activates a specific amino acid (like lysine, valine, leucine, or aspartate) as an aminoacyl-adenylate.
The T-domain (or peptidyl carrier protein) covalently tethers the activated amino acid via a phosphopantetheine arm.
The C-domain catalyzes peptide bond formation between amino acids on adjacent modules.
Within the NRPS machinery, the side chain of an amino acid can be modified. For example, studies on capuramycin (B22844) biosynthesis have shown that an NRPS A-domain activates L-lysine, which is then tethered to a T-domain. nih.gov Subsequently, the ε-amino group of the lysine side chain can attack the thioester bond, leading to intramolecular cyclization to form an α-amino-ε-caprolactam. nih.gov While this specific modification might not occur with the free tetrapeptide, it illustrates how enzymes in NRPS pathways can act on its constituent residues to create structural diversity.
Deamidation Processes and Their Impact on Aspartic Acid Residues within Peptides
Deamidation is a non-enzymatic post-translational modification that involves the removal of an amide group from the side chain of asparagine or glutamine residues. A related and equally important process is the isomerization of aspartic acid residues. Both reactions proceed through a common cyclic succinimide (B58015) intermediate and can significantly alter the structure, charge, and function of a peptide or protein. Current time information in Lowndes County, US.nih.gov
In the context of this compound, the C-terminal aspartic acid residue is susceptible to isomerization. This process is initiated by the nucleophilic attack of the nitrogen atom from the peptide bond of the adjacent amino acid (in this case, leucine) on the side-chain carbonyl carbon of the aspartic acid. This forms a five-membered succinimide ring intermediate. mdpi.com This intermediate is relatively unstable and can be hydrolyzed at either of its two carbonyl groups. Hydrolysis at the α-carbonyl group regenerates the original L-aspartic acid, while hydrolysis at the β-carbonyl group results in the formation of L-isoaspartic acid, a structural isomer of aspartic acid where the peptide bond is formed with the β-carboxyl group of the side chain instead of the α-carboxyl group. nih.gov The formation of L-isoaspartic acid is often favored, with a typical ratio of isoaspartic acid to aspartic acid being approximately 3:1. nih.gov
The rate of this isomerization is influenced by several factors, including pH, temperature, and the nature of the flanking amino acid residues. mdpi.com Generally, higher pH and temperature accelerate the reaction. mdpi.com The amino acid on the C-terminal side of the aspartic acid residue has a particularly strong influence. Residues with small and flexible side chains, such as glycine and serine, tend to promote faster isomerization rates due to reduced steric hindrance. nih.gov In the case of this compound, the C-terminal aspartic acid is not followed by another residue, which would generally decrease the rate of succinimide formation compared to an internal aspartic acid residue. However, the preceding leucine residue, with its bulky isobutyl side chain, may also influence the conformational flexibility around the aspartic acid and thus affect the rate of isomerization.
The conversion of an aspartic acid residue to an isoaspartic acid residue introduces a "kink" in the peptide backbone, altering its three-dimensional structure. proteinmetrics.com This structural change can have significant biological consequences, potentially affecting the peptide's ability to bind to receptors or be recognized by enzymes. nih.gov The introduction of an isoaspartyl linkage can also render the peptide more resistant to degradation by certain proteases. nih.gov
In vivo, cells have a repair mechanism to counteract the accumulation of isoaspartyl residues. The enzyme protein L-isoaspartyl methyltransferase (PIMT) recognizes the abnormal isoaspartyl linkage and catalyzes its conversion back to the succinimide intermediate, which can then be hydrolyzed to the normal L-aspartyl residue. nih.gov
Table 1: Factors Influencing the Isomerization of Aspartic Acid in Peptides
| Factor | Effect on Isomerization Rate | Rationale |
| pH | Increased rate at higher pH | Deprotonation of the attacking peptide bond nitrogen facilitates nucleophilic attack. mdpi.com |
| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for the reaction to proceed. mdpi.com |
| Flanking Residues | Small, flexible C-terminal residues (e.g., Gly, Ser) increase the rate | Reduced steric hindrance allows for easier formation of the succinimide intermediate. nih.gov |
| Peptide Conformation | Flexible regions are more susceptible | Higher-order structures can sterically hinder the formation of the succinimide intermediate. nih.gov |
Molecular Recognition and Biological Systems Interplay of Lysyl Valyl Leucyl Aspartic Acid
Investigation of Peptide-Protein Binding Interfaces and Molecular Interactions
While specific comprehensive studies detailing the protein binding interfaces of the free tetrapeptide Lysyl-valyl-leucyl-aspartic acid are not extensively documented in publicly available research, the potential molecular interactions can be inferred from the physicochemical properties of its constituent amino acids. The sequence combines charged and hydrophobic residues, suggesting a capacity for multifaceted interactions with protein surfaces.
The binding of a peptide to a protein is driven by a combination of non-covalent forces. For this compound, these interactions would be dictated by the side chains of its amino acids.
Electrostatic Interactions: The peptide possesses both a positive and a negative charge at physiological pH. The N-terminal lysine (B10760008) has a primary amine group in its side chain, making it positively charged, while the C-terminal aspartic acid has a carboxyl group, rendering it negatively charged. This charge distribution allows for the formation of salt bridges with oppositely charged residues (e.g., arginine, glutamic acid) on a protein's surface. These electrostatic interactions are crucial for the initial recognition and orientation of the peptide at a binding site.
Hydrophobic Interactions: The core of the peptide is formed by valine and leucine (B10760876), both of which are branched-chain amino acids with nonpolar, aliphatic side chains. These residues are critical for binding to hydrophobic pockets or patches on a target protein. The exclusion of water molecules from these nonpolar surfaces provides a thermodynamic driving force for the association, significantly contributing to the stability of the peptide-protein complex. Research on helical protein interfaces frequently identifies leucine, valine, and other hydrophobic residues as "hot spots" that contribute significantly to the free energy of binding.
Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, as well as the side chains of lysine and aspartic acid, can act as hydrogen bond donors and acceptors. These interactions with polar residues on a protein surface contribute to the specificity and stability of the binding.
| Amino Acid Residue | Abbreviation | Side Chain Property | Potential Molecular Interaction |
|---|---|---|---|
| Lysine | Lys (K) | Positively Charged (Basic) | Electrostatic interactions (salt bridges), Hydrogen bonding |
| Valine | Val (V) | Nonpolar (Hydrophobic) | Hydrophobic interactions, Van der Waals forces |
| Leucine | Leu (L) | Nonpolar (Hydrophobic) | Hydrophobic interactions, Van der Waals forces |
| Aspartic Acid | Asp (D) | Negatively Charged (Acidic) | Electrostatic interactions (salt bridges), Hydrogen bonding |
Potential Role in Cellular Signaling Pathways and Amino Acid Sensing Mechanisms (e.g., TOR Complex I Regulation related to Leucine)
Amino acids are not only building blocks for proteins but also critical signaling molecules that inform the cell about its nutritional status. A central hub for this nutrient sensing is the mechanistic Target of Rapamycin Complex 1 (mTORC1), which coordinates cell growth, proliferation, and metabolism. While a direct signaling role for the intact this compound peptide has not been established, its leucine component is a key and potent activator of the mTORC1 pathway.
Should the KVLD peptide be transported into the cell and subsequently hydrolyzed into its constituent amino acids by peptidases, the released leucine could directly participate in this well-defined signaling cascade. The cellular mechanism for leucine sensing and subsequent mTORC1 activation is primarily localized to the surface of the lysosome.
The process is initiated by a direct intracellular leucine sensor known as Sestrin2. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 protein complex. GATOR2 is a positive regulator of mTORC1. When intracellular leucine levels rise, leucine binds directly to a specific pocket in the Sestrin2 protein. This binding event induces a conformational change in Sestrin2, causing it to release GATOR2. The now-active GATOR2 can inhibit the GATOR1 complex, which functions as a GTPase-activating protein (GAP) for the RagA/B GTPases. This intricate series of events leads to the activation of Rag GTPases, which then recruit the mTORC1 complex to the lysosomal surface where it can be fully activated by another protein, Rheb.
Therefore, the potential role of this compound in this context is indirect; it could serve as a carrier for leucine, which, upon release, would contribute to the intracellular pool available to activate mTORC1 signaling. This highlights how the metabolic processing of peptides can intersect with fundamental cellular growth and nutrient-sensing pathways.
| Component | Role in Leucine Sensing Pathway | Interaction with Leucine |
|---|---|---|
| Leucine | Primary signaling molecule | Binds directly to Sestrin2 |
| Sestrin2 | Intracellular leucine sensor | Releases GATOR2 upon leucine binding |
| GATOR2 | Positive regulator of mTORC1 | Activated upon release from Sestrin2 |
| GATOR1 | Negative regulator of mTORC1 (GAP for RagA/B) | Inhibited by active GATOR2 |
| Rag GTPases | Recruit mTORC1 to the lysosome | Activated upon GATOR1 inhibition |
| mTORC1 | Master growth regulator | Activated at the lysosomal surface |
Interacting Partners and Biological Ligands in Fundamental Research Contexts
In fundamental research, identifying the specific interacting partners of a peptide is key to understanding its biological function. For this compound, specific biological ligands have not been definitively identified in the literature. However, based on its structure, we can propose several classes of potential interacting partners that could be explored in research settings.
The peptide's combination of charged and hydrophobic residues makes it a candidate for binding to proteins with specific surface features. Potential interacting partners could include:
Cell Surface Receptors: Short peptide motifs are known to be recognized by specific cell surface receptors. For instance, the famous Arg-Gly-Asp (RGD) sequence is a ligand for many integrin receptors. While KVLD is not an RGD motif, it could potentially bind to uncharacterized receptor sites that have an affinity for its particular arrangement of charged and hydrophobic groups.
Enzymes: The peptide could act as a substrate or an inhibitor for certain enzymes. Proteases could recognize the specific sequence and cleave the peptide bonds. Conversely, the peptide might fit into the active site of an enzyme without being cleaved, thereby acting as a competitive inhibitor.
Transport Proteins: For the peptide to exert an intracellular effect, it would likely need to be transported across the cell membrane by peptide or amino acid transporters. These transporters could be considered specific interacting partners.
Intracellular Proteins: If transported into the cell, the peptide could interact with a variety of intracellular proteins. The specificity of such interactions would depend on the protein's surface chemistry and structure, with binding pockets that can accommodate the four-residue sequence.
In research contexts, techniques like affinity chromatography could be used to identify binding partners. The KVLD peptide could be immobilized on a solid support, and a cellular lysate could be passed over it. Proteins that bind to the peptide would be retained and could then be eluted and identified using mass spectrometry.
| Potential Partner Class | Basis of Interaction | Research Context |
|---|---|---|
| Cell Surface Receptors | Recognition of the specific 3D conformation and charge distribution of the peptide. | Investigating cell adhesion, migration, or signaling initiation. |
| Proteases/Peptidases | Recognition of the peptide sequence as a cleavage site. | Studying peptide metabolism and stability. |
| Peptide Transporters | Binding to facilitate translocation across a biological membrane. | Investigating cellular uptake and bioavailability. |
| Intracellular Scaffolds/Enzymes | Binding to allosteric or active sites through a combination of hydrophobic and electrostatic interactions. | Exploring modulation of intracellular signaling or metabolic pathways. |
Computational Chemistry and Biophysical Modeling of Lysyl Valyl Leucyl Aspartic Acid
Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction
Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the motion of atoms in a molecule over time. nih.gov For a peptide like Lysyl-valyl-leucyl-aspartic acid, MD simulations are invaluable for exploring its conformational landscape—the collection of three-dimensional shapes it can adopt—and predicting its structural stability.
The simulation process begins by placing a model of the peptide into a simulated aqueous environment, representing physiological conditions. By calculating the forces between atoms using a defined force field (e.g., AMBER, CHARMM, GROMOS), the simulation algorithm solves Newton's equations of motion, tracking the trajectory of each atom over timescales from nanoseconds to microseconds. nih.gov
The stability of the peptide is largely governed by a balance of intramolecular and intermolecular (peptide-water) interactions. Key interactions for KVLD would include:
Salt Bridges: A potentially stable salt bridge could form between the positively charged ε-amino group of Lysine (B10760008) and the negatively charged carboxyl group of Aspartic acid if the peptide folds to bring these residues into proximity. The frequency and geometry of this interaction throughout a simulation are strong indicators of a stable, collapsed conformation. nih.gov
Hydrophobic Collapse: The hydrophobic side chains of Valine and Leucine (B10760876) will tend to cluster together to minimize their exposure to water, a primary driving force in peptide folding. researchgate.net
Hydrogen Bonds: Both backbone and side-chain atoms can form hydrogen bonds with water or with other parts of the peptide, contributing significantly to its conformational stability.
Simulations can predict that in an aqueous solution, KVLD is likely to be highly flexible, sampling a wide range of conformations rather than adopting a single, rigid structure. scispace.com However, certain conformations, such as those stabilized by the Lys-Asp salt bridge and the packing of Val and Leu, would be more populated. Advanced simulation techniques can be used to calculate the free energy landscape of the peptide, providing a quantitative map of its most stable states.
| Amino Acid | Abbreviation | Side Chain Property | Potential Role in Stability |
|---|---|---|---|
| Lysine | Lys (K) | Basic, Positively Charged | Forms salt bridges with Aspartic acid; Hydrogen bonding |
| Valine | Val (V) | Hydrophobic, Aliphatic | Contributes to hydrophobic core/cluster formation |
| Leucine | Leu (L) | Hydrophobic, Aliphatic | Contributes to hydrophobic core/cluster formation |
| Aspartic acid | Asp (D) | Acidic, Negatively Charged | Forms salt bridges with Lysine; Hydrogen bonding |
Ligand-Protein Docking Studies for Interaction Prediction with Biological Targets
Peptides often exert their biological effects by binding to larger protein targets, such as enzymes or receptors, thereby inhibiting or modulating their function. nih.gov Ligand-protein docking is a computational technique used to predict the preferred binding mode and affinity of a ligand (in this case, the KVLD peptide) to a target protein. nih.gov
The process involves computationally sampling a vast number of possible orientations and conformations of the peptide within the binding site of a protein. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov
Detailed Research Findings: For a peptide like this compound, docking studies would be crucial for identifying potential protein-protein interaction (PPI) targets. nih.gov Given its composition, KVLD could potentially bind to proteins with pockets that have a complementary electrostatic and hydrophobic character.
A hypothetical docking study of KVLD might proceed as follows:
Target Selection: A protein target is chosen, for example, an enzyme with a known binding pocket that accommodates peptide substrates.
Binding Site Definition: The active site or a potential allosteric site on the protein is defined as the search space for the docking algorithm.
Docking Simulation: The KVLD peptide, often represented by an ensemble of low-energy conformations obtained from MD simulations, is docked into the defined site.
Scoring and Analysis: The resulting poses are ranked by the scoring function. The top-ranked poses are then analyzed to identify key interactions. For KVLD, this would involve looking for:
Electrostatic Complementarity: The positive charge of Lysine interacting with a negative patch (e.g., Glutamic or Aspartic acid residues) on the target protein.
Charge Pairing: The negative charge of Aspartic acid forming a salt bridge with a positive residue (e.g., Arginine or Lysine) on the target.
Hydrophobic Interactions: The Valine and Leucine side chains fitting into a greasy, hydrophobic pocket on the protein surface.
MD simulations of the docked peptide-protein complex are often performed as a follow-up step to validate the stability of the predicted binding pose and to refine the interaction details. nih.gov These simulations can reveal whether the initial docked conformation is maintained over time and can provide a more accurate estimation of binding free energy. nih.govnih.gov
| KVLD Residue | Type of Interaction | Potential Interacting Partner on Target Protein |
|---|---|---|
| Lysine (K) | Ionic Bond / Salt Bridge | Aspartic acid, Glutamic acid |
| Valine (V) | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine |
| Leucine (L) | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine |
| Aspartic acid (D) | Ionic Bond / Salt Bridge | Lysine, Arginine |
Quantum Chemical Calculations for Electronic Structure and Reactivity of Peptide Bonds
While MD simulations use classical mechanics (force fields), quantum chemical (QC) calculations are based on the principles of quantum mechanics. These methods provide a highly detailed description of the electronic structure—the distribution of electrons—and can be used to study chemical reactions, such as the formation or cleavage of bonds. khanacademy.org
For the KVLD peptide, QC calculations can be applied to investigate the properties of its four peptide bonds. A key feature of the peptide bond is its planarity and rigidity, which arises from resonance delocalization of electrons between the carbonyl oxygen, the carbonyl carbon, and the amide nitrogen. khanacademy.org QC calculations can precisely quantify the partial double-bond character and the rotational energy barrier of the C-N bond.
Detailed Research Findings: QC calculations can be used to model the reactivity of different parts of the KVLD peptide. For instance, the ε-amino group of the Lysine side chain is a strong nucleophile. Studies on lysine-containing peptides have shown this group is susceptible to modification by oxidants like hypochlorite, leading to the formation of a dichloramine. nih.gov QC calculations could model the reaction pathway for such a modification, determining activation energies and characterizing the structure of the resulting product.
Furthermore, QC methods can analyze the relative lability of the different peptide bonds within the sequence. The stability of a peptide bond can be influenced by the nature of the adjacent amino acid side chains. researchgate.net For example, calculations could compare the energy required for the acid-catalyzed hydrolysis of the Val-Leu bond versus the Leu-Asp bond. This information is critical for understanding the peptide's degradation pathways. The presence of the bulky Valine and Leucine residues might sterically hinder the approach of a water molecule, potentially making those bonds more resistant to cleavage compared to bonds adjacent to smaller residues. researchgate.net
Structural Bioinformatics Approaches for Peptide Sequence Analysis and Evolutionary Insights
Structural bioinformatics combines biological data with computational tools to analyze and predict the structure and function of biomolecules from their sequence. nih.gov For the tetrapeptide this compound, these approaches can be used to search for its occurrence in natural proteins and to infer potential functions based on the context in which the sequence is found.
Detailed Research Findings: A primary tool in this area is the Basic Local Alignment Search Tool (BLAST), which can scan vast sequence databases (like UniProt or GenBank) to find proteins containing the "KVLD" motif. The identification of this motif within well-characterized proteins can provide clues about its potential structural or functional role. For instance, if the KVLD sequence is frequently found in the hinge region of multi-domain proteins, it might suggest a role in providing flexibility. If it appears on the surface of proteins involved in specific interactions, it could be part of a binding epitope.
The analysis is not limited to exact matches. Sequence similarity searches can identify related motifs, such as K-A-L-D or R-V-L-E, where amino acids have been substituted with residues of similar physicochemical properties (e.g., Lysine (K) with Arginine (R), both basic; Valine (V) with Alanine (A), both small and hydrophobic). The evolutionary conservation of such a motif across a family of related proteins would strongly imply a critical structural or functional role. nih.gov
Advanced Research Methodologies and Future Directions in Lysyl Valyl Leucyl Aspartic Acid Research
Application of Advanced Mass Spectrometry for Peptide Identification and Quantification
Advanced mass spectrometry techniques are pivotal in the precise identification and quantification of peptides like Lysyl-valyl-leucyl-aspartic acid. These methods allow for the detailed characterization of the peptide's structure and its modifications.
High-resolution mass spectrometry, such as that performed with a Q-TOF 6550 system, can achieve high accuracy, which is crucial for verifying the molecular identity of peptides. nih.gov Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing peptides. nih.gov In this process, peptide ions are fragmented, and the resulting fragment ions provide information about the amino acid sequence. nih.gov For instance, in the analysis of aminoacyl-phosphatidylglycerols, tandem mass spectrometry was used to study the fragmentation patterns of lysyl-PG and alanyl-PG, confirming their structures. nih.gov
Furthermore, quantitative mass spectrometry is essential for determining the abundance of specific peptides in complex biological samples. nih.gov This often involves the use of isotope labeling or label-free quantification methods to compare peptide levels across different conditions. Such quantitative approaches are critical for understanding the biological roles of peptides like this compound in various physiological and pathological states.
Integration of Omics Data for Systems-Level Understanding of Peptide Roles
A comprehensive understanding of the biological roles of peptides like this compound requires a systems-level approach that integrates data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This integrative analysis can reveal complex interactions and regulatory networks that would be missed by studying each omics level in isolation. mdpi.com
The integration of transcriptomics and proteomics data, for example, can provide a more complete picture of gene expression and its functional consequences. mdpi.com By combining these datasets, researchers can identify key regulatory pathways and networks that are influenced by the presence of specific peptides. mdpi.com For instance, studies have shown that integrating proteomics data with genomic and transcriptomic data can help prioritize driver genes in cancers. nih.gov
Several computational tools and methodologies have been developed to facilitate the integration of multi-omics data. nih.gov These approaches can be broadly categorized into multi-staged analysis and meta-dimensional analysis. nih.gov The ultimate goal is to bridge the gap between genotype and phenotype by understanding the flow of information from one omics level to another. nih.gov
Development of Novel Assays for Characterizing Peptide-Enzyme and Peptide-Protein Interactions
Understanding how this compound interacts with enzymes and other proteins is fundamental to elucidating its biological function. The development of novel assays is crucial for characterizing these interactions, particularly those that are transient and have low affinity.
Peptide-based interaction proteomics is a powerful approach for identifying the binding partners of short peptide regions. nih.gov In this method, synthetic peptides are used to pull down interacting proteins from a complex mixture, which are then identified by mass spectrometry. nih.gov This technique is particularly useful for studying interactions involving intrinsically disordered regions of proteins. nih.gov
To ensure the specificity of the identified interactions, it is critical to use quantitative mass spectrometry and appropriate negative controls, such as mutated or unmodified peptides. nih.gov Furthermore, techniques like site-selective lysine (B10760008) reactions guided by protein-peptide interactions can be used to probe the specific binding sites with high precision. nih.gov This method utilizes the proximity-induced reactivity of a specific lysine residue upon binding to a target protein to achieve exquisite site selectivity. nih.gov
Unexplored Biological Functions and Regulatory Mechanisms of Tetrapeptides in Model Systems
While much has been learned about tetrapeptides, there are still many unexplored biological functions and regulatory mechanisms waiting to be discovered. nih.govwikipedia.org Tetrapeptides are known to be involved in a wide range of biological activities, including immune regulation, neurotransmission, and cell signaling. wikipedia.org
Short peptides, including tetrapeptides, can penetrate cell nuclei and interact with DNA and histone proteins, thereby regulating gene expression. nih.gov For example, the tetrapeptide KEDW has been shown to bind to specific DNA sequences in the promoter regions of genes related to the functional state of pancreatic cells. nih.gov Other tetrapeptides have been found to activate the differentiation of pluripotent cells into various tissue types. nih.gov
Q & A
Q. How can Lysyl-valyl-leucyl-aspartic acid (KVLDA) be synthesized and characterized in laboratory settings?
- Methodological Answer : KVLDA synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
Resin activation : Use Wang resin pre-loaded with aspartic acid (C-terminal).
Coupling cycles : Sequential addition of leucine, valine, and lysine residues with HBTU/HOBt activation.
Cleavage and deprotection : Treat with TFA/water/TIS (95:2.5:2.5) for 2 hours.
Characterization involves:
- Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (expected ~494.66 g/mol) .
- HPLC purification (C18 column, gradient elution with acetonitrile/0.1% TFA) to verify purity (>95%).
Q. What are the primary challenges in maintaining KVLDA stability during experimental workflows?
- Methodological Answer : KVLDA’s stability is pH- and temperature-sensitive. Key strategies include:
- Buffer optimization : Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions.
- Cold storage : Store lyophilized peptides at –80°C; reconstitute in DMSO for short-term use.
- Protease inhibition : Add protease inhibitors (e.g., PMSF) in cell-based assays .
Q. How is KVLDA utilized in foundational drug discovery studies?
- Methodological Answer : KVLDA serves as a scaffold for studying receptor-ligand interactions. Example workflows:
- Surface Plasmon Resonance (SPR) : Immobilize KVLDA on a CM5 chip to quantify binding kinetics with integrins or GPCRs.
- Molecular docking simulations : Use AutoDock Vina to predict binding poses with αvβ3 integrin .
Advanced Research Questions
Q. How do researchers resolve contradictions in KVLDA’s reported biological activities across studies?
- Methodological Answer : Conflicting data (e.g., pro- vs. anti-inflammatory effects) require:
- Dose-response validation : Test KVLDA across concentrations (nM–µM) in primary vs. immortalized cell lines.
- Context-specific assays : Compare outcomes under normoxic vs. hypoxic conditions to identify microenvironmental influences .
- Meta-analysis : Aggregate data from Peptipedia v2.0 to identify trends in structural-activity relationships .
Q. What experimental designs are optimal for probing KVLDA’s receptor interaction mechanisms?
- Methodological Answer : Advanced approaches include:
Q. How can KVLDA’s stability under oxidative or enzymatic stress be systematically evaluated?
- Methodological Answer : Design stress tests using:
Q. What statistical methods address clustered data variability in KVLDA bioactivity assays?
- Methodological Answer : For clustered data (e.g., replicate experiments or multi-lab studies):
- Mixed-effects models : Account for random effects (e.g., batch-to-batch variability).
- ANOVA with post-hoc Tukey tests : Compare means across experimental groups while controlling for Type I errors .
Methodological and Reporting Standards
Q. How should researchers document KVLDA synthesis and characterization for reproducibility?
- Methodological Answer : Follow the Beilstein Journal’s guidelines:
- Experimental section : Detail SPPS protocols, including resin type, coupling times, and cleavage conditions.
- Supplementary Data : Provide raw HPLC chromatograms, mass spectra, and purity certificates .
Q. What are the best practices for integrating KVLDA data into computational models?
- Methodological Answer : Ensure compatibility with databases like PubChem (CID: 25078152) by:
Q. How to design a multi-disciplinary study investigating KVLDA’s therapeutic potential?
- Methodological Answer :
Adopt a collaborative framework:
Milestone planning : Define timelines for synthesis (Month 1–3), in vitro screening (Month 4–6), and in vivo validation (Month 7–12).
Role allocation : Assign chemists to synthesis, biologists to assays, and data scientists to bioinformatics analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
